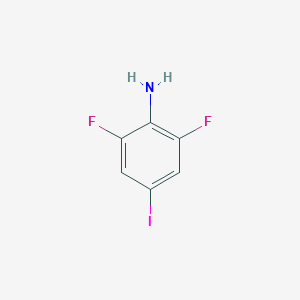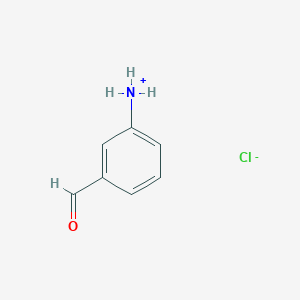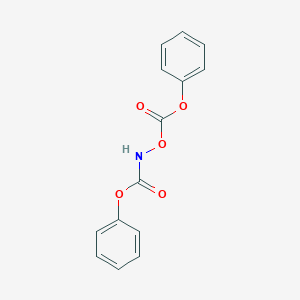
N,O-双(苯氧羰基)-羟胺
描述
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions are carried out . Without specific information on “N,O-Bis-(phenoxycarbonyl)-hydroxylamine”, it’s difficult to provide a detailed chemical reactions analysis .科学研究应用
1. α-氨基酯/酮的不对称合成
N,O-双(叔丁氧羰基)羟胺,N,O-双(苯氧羰基)-羟胺的一种变体,已被发现是 α-氨基酯和酮合成中有效的亚胺替代物。该应用因其以高收率和对映选择性生产光学富集产物的能力而具有重要意义,在不对称合成方法中具有潜力 (徐等人,2020)。
2. N-羟胺和异羟肟酸的合成
N,O-双(叔丁氧羰基)-羟胺已有效地用于合成各种羟胺和异羟肟酸衍生物。这些化合物在各种化学过程中至关重要,包括 5-脂氧合酶抑制剂 LY280810 的合成 (Staszak 和 Doecke,1994)。
3. 电催化应用
对羟胺电化学氧化的研究揭示了其在创造高效电催化活性方面的潜力。这可以导致传感器技术方面的创新,特别是对于羟胺和苯酚等物质 (Moghaddam 等人,2014)。
4. β-内酰胺酶抑制剂的开发
N,O-双(苯氧羰基)-羟胺衍生物在创造一类新的 β-内酰胺酶抑制剂方面显示出前景。这些对于对抗细菌对 β-内酰胺类抗生素的耐药性至关重要,突出了其在医学研究中的潜力 (Wyrembak 等人,2007)。
5. 钯催化的交叉偶联
羟胺在与芳基溴化物、氯化物和碘化物的钯催化交叉偶联反应中的应用,是另一个化学应用的例证。该过程对于生产 N-芳基羟胺产物至关重要,这在各种合成途径中很有价值 (Porzelle 等人,2009)。
属性
IUPAC Name |
(phenoxycarbonylamino) phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13(18-11-7-3-1-4-8-11)15-20-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZVLZBVOIUMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NOC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435761 | |
| Record name | Phenyl [(phenoxycarbonyl)oxy]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Bis-(phenoxycarbonyl)-hydroxylamine | |
CAS RN |
141580-65-6 | |
| Record name | Phenyl [(phenoxycarbonyl)oxy]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)
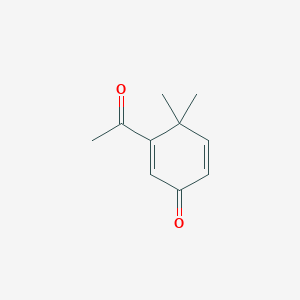
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
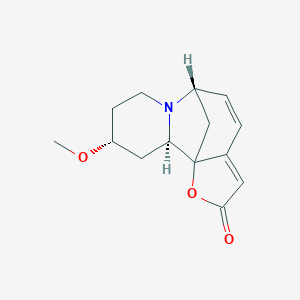
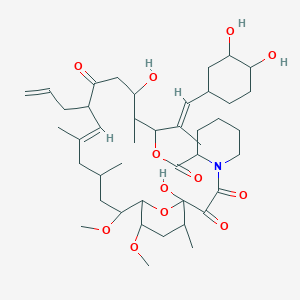
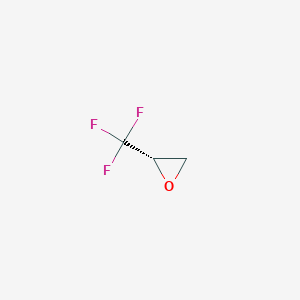

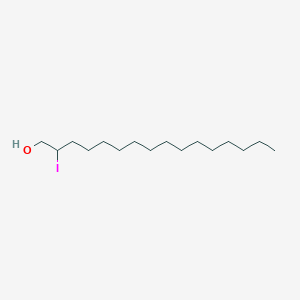

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)
![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)
